![molecular formula C5H2ClN3O2S B1347130 6-氯-5-硝基咪唑[2,1-b][1,3]噻唑 CAS No. 23576-89-8](/img/structure/B1347130.png)

6-氯-5-硝基咪唑[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

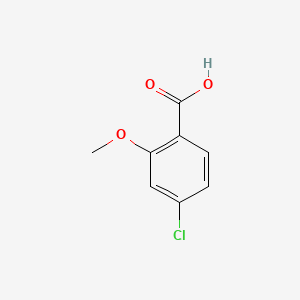

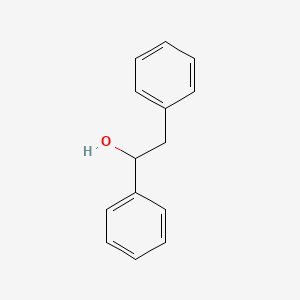

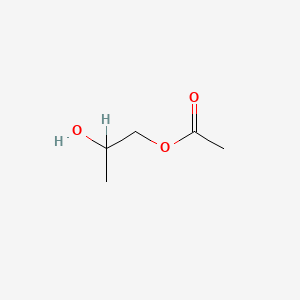

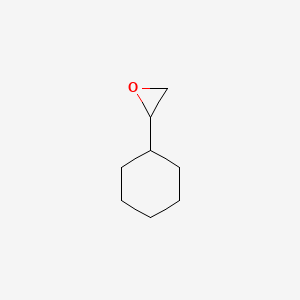

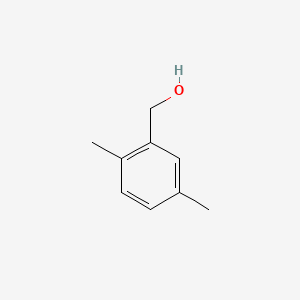

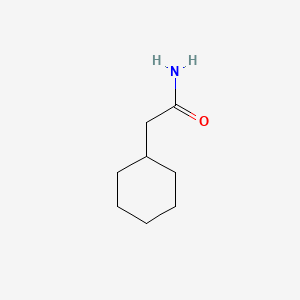

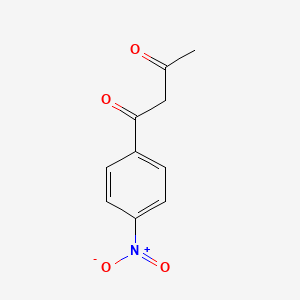

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.611. It is a solid substance with a melting point between 192 - 193°C1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Molecular Structure Analysis

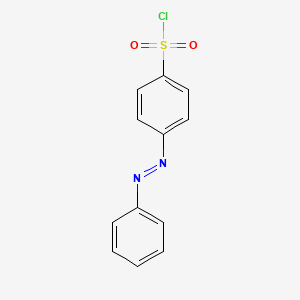

The InChI code for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is 1S/C5H2ClN3O2S/c6-3-4 (9 (10)11)8-1-2-12-5 (8)7-3/h1-2H1. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Physical And Chemical Properties Analysis

As mentioned earlier, 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a solid substance with a melting point between 192 - 193°C1. Its molecular weight is 203.611.科学研究应用

Antibacterial and Antioxidant Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole-based Schiff base compounds, which may include “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have significant antibacterial and antioxidant activities . They have the ability to modulate the activity of many enzymes involved in metabolism .

- Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds . The compounds were then tested for their activities towards Gram-negative E. coli and Gram-positive S. aureus .

- Results : Among the synthesized compounds, some showed good activities towards E. coli and S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

Various Biological Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antitumor and Cytotoxic Activity

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives, including potentially “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have antitumor and cytotoxic activities .

- Methods of Application : A series of thiazole derivatives were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .

- Results : Some of the synthesized compounds demonstrated potent effects on a prostate cancer .

安全和危害

The safety information available indicates that 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.

未来方向

I couldn’t find specific information on the future directions of research or applications for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

属性

IUPAC Name |

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASBESFPINWKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306657 |

Source

|

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

23576-89-8 |

Source

|

| Record name | 23576-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。